[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

Catalog No.
S13951204
CAS No.
M.F
C19H37IOSi
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-...

Product Name

[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

IUPAC Name

[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

Molecular Formula

C19H37IOSi

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3/t14-,15-,16?,17+,19-/m0/s1

InChI Key

WQBKETMIJCPEOJ-JZOYZKTQSA-N

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Isomeric SMILES

C[C@@H](CI)[C@@H]1CCC2[C@]1(CCC[C@H]2O[Si](C)(C)C(C)(C)C)C

The compound [(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane is a complex organic molecule characterized by its unique stereochemistry and structural features. It contains an octahydroindene core with various substituents that contribute to its chemical properties and potential biological activities. The presence of the iodine atom and tert-butyl-dimethylsilane moiety suggests potential applications in medicinal chemistry and materials science.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a useful precursor for synthesizing other compounds.
  • Silane Coupling: The tert-butyl-dimethylsilane group can engage in silane coupling reactions, which are important in surface modification and materials science.
  • Hydrogenation: The cyclic structure allows for hydrogenation reactions that can modify the saturation of the compound.

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Octahydroindene Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Iodopropan-2-yl Group: This step may involve nucleophilic substitution reactions where an iodopropan-2-yl moiety is introduced onto the indene structure.
  • Silane Functionalization: The tert-butyl-dimethylsilane group can be added through silane coupling methods or direct functionalization techniques.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Material Science: The silane component allows for use in surface coatings and modifications, enhancing material properties.
  • Chemical Research: As a versatile intermediate, it can serve as a building block for synthesizing more complex molecules.

Interaction studies could reveal insights into how this compound interacts with biological systems:

  • Binding Studies: Investigating how this compound binds to specific receptors or enzymes could elucidate its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems will help predict its efficacy and safety profile.

Several compounds share structural similarities with [(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-Iodopropan-2-olContains iodine and hydroxyl groupSimpler structure; less steric hindrance
DimethylsilaneSilane group without complex ring structureMore straightforward reactivity
OctahydroindeneCore structure without substituentsBase structure for many derivatives

These comparisons highlight the unique combination of iodine substitution and silane functionality in the target compound, which may confer distinct chemical properties and biological activities not found in simpler analogs.

Hydrogen Bond Acceptor Count

1

Exact Mass

436.16584 g/mol

Monoisotopic Mass

436.16584 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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